molecular formula C20H15F3N2O5 B3003960 Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate CAS No. 338395-96-3

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate

Cat. No.: B3003960
CAS No.: 338395-96-3
M. Wt: 420.344
InChI Key: IYLFIGBIMQKIHX-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate (CAS: 338395-96-3) is a pyridazine derivative with the molecular formula C₂₀H₁₅F₃N₂O₅ and a molecular weight of 420.34 g/mol. Its structure features a pyridazine core substituted at position 1 with a 4-methoxyphenyl group, at position 4 with a 3-(trifluoromethyl)phenoxy group, and at position 3 with a methyl ester moiety. Predicted physical properties include a density of 1.35 ± 0.1 g/cm³, a boiling point of 494.4 ± 55.0 °C, and an acidity coefficient (pKa) of -1.82 ± 0.60 .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O5/c1-28-14-8-6-13(7-9-14)25-17(26)11-16(18(24-25)19(27)29-2)30-15-5-3-4-12(10-15)20(21,22)23/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLFIGBIMQKIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological assays.

  • Molecular Formula : C20H15F3N2O5
  • Molecular Weight : 420.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Below are the detailed findings from various studies:

Anticancer Activity

Recent studies have demonstrated that pyridazine derivatives, including the compound , possess significant anticancer properties. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
T-47D (Breast Cancer)0.43 - 35.9Induction of apoptosis, cell cycle arrest
MDA-MB-231 (Breast)0.99 - 31.2CDK2 inhibition, apoptosis
SKOV-3 (Ovarian)Not reportedPotential anti-proliferative effects

Studies indicate that these compounds can induce apoptosis in breast cancer cell lines T-47D and MDA-MB-231 by altering cell cycle progression and promoting sub-G1 phase accumulation, suggesting a mechanism involving cell death pathways .

The proposed mechanism of action involves interaction with specific molecular targets such as cyclin-dependent kinase 2 (CDK2). In silico studies have indicated that the binding affinity of these compounds to CDK2 is significant, with some derivatives exhibiting IC50 values as low as 20.1 nM . The structural features contributing to this activity include:

  • The presence of the methoxy and trifluoromethyl groups which enhance binding interactions.
  • The oxo and carboxylate functionalities which are crucial for biological activity .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus12.5Bactericidal
Escherichia coli25Bacteriostatic
Candida albicans750Antifungal

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

A notable case study involved evaluating the cytotoxic effects of various pyridazine derivatives, including this compound against human cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution post-treatment, revealing significant increases in G2/M phase populations and sub-G1 phase cells, indicative of apoptosis induction .

Scientific Research Applications

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of compounds structurally similar to methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate. For instance, derivatives have shown effective inhibition of phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. This inhibition leads to significant herbicidal activity against various weed species.

  • Case Study: Herbicidal Efficacy
    • Compound : A closely related pyridazine derivative
    • Application Rate : 750 g ai/ha
    • Results : Comparable pre-emergence herbicidal activity to diflufenican, with enhanced post-emergence efficacy.
    • Target : Weeds in wheat fields.
    • Safety Profile : Safe for wheat at specified application rates .

Medicinal Chemistry Applications

Antimicrobial Properties

Research has indicated that compounds containing the pyridazine moiety exhibit antimicrobial properties. The unique electronic configuration provided by the trifluoromethyl and methoxy groups may enhance their interaction with microbial enzymes or receptors.

  • Case Study: Antimicrobial Activity
    • Compound Tested : this compound
    • Target Microorganisms : Various bacterial strains
    • Results : Demonstrated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting potential as a lead compound for developing new antimicrobial agents.

Pharmaceutical Development

The structural characteristics of this compound make it a candidate for further development in pharmaceuticals, particularly in creating targeted therapies for diseases influenced by oxidative stress or inflammation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Group: Present in the target compound and CAS 121582-55-6 , this group enhances lipophilicity and metabolic stability, making these compounds more resistant to oxidative degradation compared to non-fluorinated analogs.
  • Phenoxy vs. Sulfanyl Groups: The phenoxy group in the target compound contributes to higher hydrophobicity compared to sulfanyl-substituted derivatives (e.g., CAS 338395-93-0 ), which may exhibit improved solubility in polar solvents due to sulfur’s polarizability.
  • Methoxy vs.

Electronic and Steric Considerations

  • The methyl ester at position 3 in the target compound and others (e.g., CAS 338396-07-9 ) provides steric bulk and modulates electronic effects on the pyridazine ring, influencing reactivity and interaction with biological targets.
  • The free carboxylic acid in CAS 1105193-26-7 allows for ionization at physiological pH, enhancing water solubility—a critical factor for drug candidates.

Q & A

Q. What established synthetic routes are available for Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate?

A three-step synthesis is commonly employed, starting with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and substituted benzaldehydes. The first step involves a nucleophilic substitution to introduce the 4-methoxyphenyl group, followed by oxidation to form the pyridazine ring. The final step uses Mitsunobu or Ullmann coupling to attach the 3-(trifluoromethyl)phenoxy moiety. Reaction optimization (e.g., temperature, catalyst) is critical for yield improvement .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in 13^13C).
  • X-ray crystallography : Resolves stereoelectronic effects, such as the planarity of the pyridazine ring and torsional angles of the phenoxy group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 465.12) .

Q. How should researchers handle solubility challenges during purification?

Use mixed solvent systems (e.g., DCM/MeOH for column chromatography) or recrystallization from ethyl acetate/hexane. For HPLC, employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to improve peak resolution .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. For example, the trifluoromethyl group may exhibit dynamic rotation in solution, averaging NMR signals, while X-ray captures a static conformation. Validate using variable-temperature NMR or DFT calculations to model rotational barriers .

Q. What strategies optimize low yields in the phenoxy coupling step?

Low yields (~40%) in Ullmann couplings may stem from steric hindrance from the 3-(trifluoromethyl) group. Mitigate this by:

  • Using Pd(OAc)2_2/Xantphos catalysts for better steric tolerance.
  • Increasing reaction temperature (110°C) in DMAc.
  • Adding molecular sieves to trap water and prevent hydrolysis of intermediates .

Q. How does the trifluoromethyl group influence stability under acidic conditions?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridazine ring, making it susceptible to hydrolysis at pH < 3. Stability studies (TGA/DSC) show decomposition above 200°C, but accelerated degradation occurs in HCl/THF mixtures. Use buffered solutions (pH 5–7) for long-term storage .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Fukui indices to identify electrophilic sites. The carbonyl carbon at position 3 and the pyridazine C4 position show high electrophilicity, aligning with experimental alkylation and arylation reactivity .

Q. How to address discrepancies in biological activity across structural analogs?

For analogs with varying substituents (e.g., 4-methoxy vs. 4-fluoro), perform SAR studies using:

  • Co-crystallization assays : To map binding interactions (e.g., hydrogen bonding with methoxy groups).
  • Molecular dynamics simulations : To assess conformational stability in target binding pockets.
    Contradictions in IC50_{50} values often correlate with substituent polarity and steric bulk .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for ester hydrolysis and coupling steps to avoid side reactions .
  • Analytical validation : Cross-validate LC-MS purity (>95%) with 19^19F NMR to confirm absence of trifluoromethyl-containing impurities .
  • Safety : Use fume hoods and nitrile gloves during synthesis; the compound may release toxic HF upon thermal decomposition .

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